
4-Hydroxyantipyrine
Overview
Description
4-Hydroxyantipyrine (4-HA) is a primary oxidative metabolite of antipyrine (phenazone), a pyrazolone derivative historically used as an analgesic and antipyretic. Approximately 30–40% of orally administered antipyrine is metabolized to 4-HA via hepatic cytochrome P450 (CYP) enzymes, followed by glucuronide or sulfate conjugation for renal excretion . Compared to antipyrine, 4-HA exhibits distinct physicochemical and pharmacokinetic properties, including a shorter half-life due to rapid elimination . Its role extends beyond metabolism; studies suggest 4-HA modulates the metabolic pathways of other drugs, such as aminopyrine and phenylbutazone, through enzyme interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyantipyrine is synthesized through the oxidative deamination of aminopyrine. The reaction involves the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, ensuring high purity and yield. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyantipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other metabolites.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis and further oxidation reactions.
Reducing Agents: Employed in reduction reactions to modify the compound.
Substitution Reagents: Various reagents can be used to introduce new functional groups
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Metabolites: Produced via reduction processes.
Substituted Compounds: Resulting from substitution reactions
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
4-Hydroxyantipyrine plays a crucial role in understanding drug metabolism, particularly in evaluating the pharmacokinetics of various compounds. It is primarily formed through the metabolic pathway of antipyrine, which is extensively studied as a model for human oxidative drug metabolism.
- Metabolic Pathways : In humans, after administration of antipyrine, approximately 28.5% is excreted as this compound. This metabolite is further conjugated and excreted as glucuronides . The formation of this compound is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .
- Influence on Drug Clearance : Studies indicate that the presence of this compound can significantly alter the pharmacokinetic profiles of co-administered drugs. For instance, co-administration with N-acetyl-p-aminophenyl O-sulfate enhances the tissue-to-plasma concentration ratio of drugs like citicoline and thiopental sodium in various organs .
Clinical Implications
The clinical implications of this compound extend to its use in assessing the effects of other drugs on metabolic pathways.
- Case Studies : Research has shown that ciprofloxacin can inhibit the formation clearance of both this compound and 3-hydroxymethylantipyrine in healthy volunteers across different age groups, emphasizing the need for careful clinical monitoring when these drugs are co-administered .
- Age-Related Variability : The impact of age on drug metabolism has been highlighted in studies where elderly subjects exhibited a more pronounced decrease in the formation clearance of this compound compared to younger subjects .
Experimental Applications
In experimental settings, this compound serves as a valuable biomarker for studying hepatic enzyme activity.
- Research Findings : A study indicated that treatment with phenobarbital significantly decreased antipyrine half-life while altering the metabolite profile, suggesting that different hepatic cytochrome P450 enzymes are responsible for the formation of various metabolites including this compound .
- Enzyme Kinetics : The kinetics of this compound formation have been characterized using Michaelis-Menten models, providing insights into its role in drug interactions and metabolism .
Data Tables
Mechanism of Action
4-Hydroxyantipyrine acts as a biodistribution promoter by increasing the permeability of the blood-brain barrier. This enhances the distribution of compounds like citicoline and antipyrine within the brain. The compound interacts with specific molecular targets and pathways to achieve this effect .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Antipyrine (Phenazone)
- Structural Relationship : Antipyrine (C₁₁H₁₂N₂O) lacks the hydroxyl group present in 4-HA (C₁₁H₁₂N₂O₂) at the 4-position.
- Metabolism: Antipyrine undergoes three primary metabolic pathways: 4-hydroxylation (forming 4-HA), N-demethylation (norantipyrine), and 3-hydroxymethylation (3-hydroxymethylantipyrine). 4-HA formation is predominantly mediated by CYP1A2 and CYP2B6, whereas other metabolites involve CYP2C9 and CYP3A4 .
- Pharmacokinetics : Antipyrine has a plasma half-life of ~12 hours in humans, while 4-HA is eliminated faster (t₁/₂: ~2–4 hours) due to conjugation .
- Clinical Relevance : Antipyrine is a probe drug for assessing hepatic CYP activity, whereas 4-HA serves as a biomarker for CYP1A2/2B6 activity .
4-Aminoantipyrine
- Structural Relationship: The 4-position substituent is an amino group (-NH₂) instead of a hydroxyl (-OH).
- Synthesis and Applications: 4-Aminoantipyrine is synthesized via nucleophilic substitution of antipyrine derivatives and is widely used in spectrophotometric assays and as a ligand for metal complexes .
- Biological Activity: Unlike 4-HA, 4-Aminoantipyrine derivatives exhibit antimicrobial and antioxidant properties, attributed to the reactive amino group enabling Schiff base formation .
- Metabolism: While 4-HA is a terminal metabolite, 4-Aminoantipyrine is further metabolized into rubazonic acid derivatives in species like dogs and humans .
Physicochemical and Pharmacokinetic Properties
Property | 4-Hydroxyantipyrine | Antipyrine | 4-Aminoantipyrine |
---|---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O | C₁₁H₁₃N₃O |
Molecular Weight (g/mol) | 204.23 | 188.23 | 203.24 |
Melting Point (°C) | 184–186 | 156–158 | 198–200 |
Solubility | Moderate in water | High in water | Low in water |
Plasma Half-Life (h) | 2–4 | 10–12 | Not well-characterized |
Key CYP Enzymes | CYP1A2, CYP2B6 | CYP1A2, CYP2C9, CYP3A4 | CYP2D6, CYP3A4 |
Functional Comparison with Other Metabolites
Norantipyrine (N-Demethylated Metabolite)
- Formation : Generated via CYP2C9-mediated N-demethylation of antipyrine.
- Clearance Correlation : Shows weaker correlation (r = 0.42–0.58) with theophylline metabolism compared to 4-HA (r = 0.79–0.86), indicating divergent enzymatic pathways .
3-Hydroxymethylantipyrine
- Enzymatic Pathway : Primarily formed by CYP3A4.
- Inducibility : Its formation is suppressed by 3-methylcholanthrene (3-MC) induction, unlike 4-HA, which is upregulated under similar conditions .
Clinical and Pharmacodynamic Interactions
- Drug-Drug Interactions : 4-HA inhibits the metabolism of pyrazolones (e.g., phenylbutazone) and barbiturates (e.g., amobarbital), likely via competitive CYP binding .
- Toxicity: 4-HA is non-cumulative due to rapid excretion, whereas antipyrine’s prolonged half-life increases the risk of toxicity with chronic use .
Biological Activity
4-Hydroxyantipyrine (4-OH) is a significant metabolite of antipyrine, a non-opioid analgesic and antipyretic agent. This compound has garnered attention for its role in pharmacokinetics and as a biomarker in drug metabolism studies. This article will delve into the biological activity of this compound, highlighting its metabolic pathways, pharmacological effects, and implications in clinical research.
Metabolism and Pharmacokinetics
This compound is primarily formed through the hepatic metabolism of antipyrine via cytochrome P450 enzymes. The main isoforms involved in its formation include CYP1A2 and CYP3A4, which are crucial for the 4-hydroxylation process. Studies have shown that over 90% of an administered dose of antipyrine is excreted in urine as metabolites, with this compound being one of the major products alongside norantipyrine and 3-hydroxymethylantipyrine .
Table 1: Major Metabolites of Antipyrine
Metabolite | Formation Pathway | Key Enzyme(s) Involved |
---|---|---|
This compound | 4-Hydroxylation | CYP1A2, CYP3A4 |
Norantipyrine | N-Dealkylation | CYP2C, CYP1A2 |
3-Hydroxymethylantipyrine | Hydroxylation | CYP1A2, CYP2C9 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Biodistribution Promoter : It has been shown to enhance the tissue-to-plasma concentration ratio of certain drugs, such as citicoline and thiopental sodium, particularly in the brain and liver . This property suggests its potential utility in improving drug delivery to target tissues.
- Influence on Cytochrome P450 Activity : As a substrate for cytochrome P450 enzymes, 4-OH serves as a marker for studying hepatic oxidative metabolism. Its clearance can provide insights into the functional capacity of liver enzymes in different populations, including patients with liver disease .
Case Studies
- Endotoxin Administration : A study investigated the effects of endotoxin on antipyrine clearance and found that administration resulted in decreased hepatic drug-metabolizing enzyme activity. This illustrates how external factors can influence the metabolism of compounds like this compound .
- Chronic Liver Disease : Another study measured antipyrine clearance and its metabolites in patients with chronic liver disease. The findings highlighted significant alterations in drug metabolism profiles, emphasizing the importance of monitoring this compound levels as a biomarker for hepatic function .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- In Vivo Studies : Research has demonstrated that coadministration of this compound can significantly increase the biodistribution of antipyrine itself, suggesting a synergistic effect that could be harnessed for therapeutic purposes .
- Metabolic Pathway Analysis : Advanced studies using human liver microsomes have identified multiple cytochrome P450 isoforms involved in the metabolism of antipyrine and its derivatives, providing a comprehensive understanding of how these enzymes interact with this compound .
Q & A
Basic Research Questions
Q. How is 4-hydroxyantipyrine structurally characterized, and what techniques are critical for confirming its molecular configuration?
- Methodological Answer : X-ray crystallography is the gold standard for determining the planar arrangement of its pyrazole and benzene rings, which form a dihedral angle of 42.5° . Key parameters include hydrogen-bonded dimer formation in the crystal lattice and non-conjugated interactions between aromatic systems. Supporting data (e.g., CIF files, CCDC 126730) should be cross-validated with spectroscopic methods like NMR and IR.
Q. What are the primary cytochrome P450 (CYP) enzymes responsible for this compound formation in humans?
- Methodological Answer : CYP1A2, CYP2B6, and CYP3A4 are the main isoforms catalyzing this compound production, as identified using human hepatocytes and chemical inhibition assays . Experimental designs should include isoform-selective inhibitors (e.g., furafylline for CYP1A2) and recombinant CYP systems to isolate contributions.
Q. How can researchers ensure reproducibility in quantifying this compound and its metabolites in biological samples?
- Methodological Answer : Use validated HPLC or LC-MS/MS protocols with internal standards (e.g., deuterated analogs). For urine analysis, coefficients of variation (CV) should be <5%, as demonstrated in studies with antipyrine metabolites (Table 1) . Calibration curves must cover a dynamic range of 12.6–201.7 μg/mL for this compound, with correlation coefficients (r) ≥0.996.
Advanced Research Questions
Q. How do genetic polymorphisms influence interindividual variability in this compound formation rates?
- Methodological Answer : Twin studies show heritability estimates of 0.88 for this compound formation, implicating CYP1A2 and CYP2B6 genetic variants . To dissect genetic vs. environmental factors, use pharmacogenetic cohorts genotyped for CYP1A2 (−163C>A) and CYP2B6 (516G>T). Pair these with in vitro activity assays in human liver microsomes.
Q. What experimental approaches resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Methodological Answer : Discrepancies arise from differences in enzyme abundance, cofactor availability, or transporter effects. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro intrinsic clearance (CLint) with in vivo hepatic blood flow . Validate predictions by comparing urinary metabolite ratios (e.g., this compound/norantipyrine) across healthy and hepatically impaired cohorts .
Q. How can researchers distinguish CYP isoform contributions to this compound metabolism under inflammatory conditions?
- Methodological Answer : Inflammation downregulates CYP1A2 and CYP3A4 via cytokines like IL-6. Design experiments using LPS-treated hepatocytes or animal models to quantify mRNA/protein levels (qPCR/Western blot) alongside metabolite formation rates . Compare results with uninduced systems to isolate cytokine-specific effects.
Q. What strategies optimize the detection of this compound in complex matrices (e.g., plasma, urine)?
- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode cartridges to enhance recovery (>90%). For LC-MS/MS, use ESI+ mode with transitions m/z 205→121 (this compound) and 209→125 (deuterated internal standard) . Validate matrix effects by spiking analyte-free samples with known concentrations.
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVPTPMWXJSBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168242 | |
Record name | 4-Hydroxyantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-63-5 | |
Record name | 4-Hydroxyantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1672-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Hydroxyantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyantipyrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXYANTIPYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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